6-chloro-1H-indazole-3-sulfonamide

Catalog No.
S14156618
CAS No.
M.F
C7H6ClN3O2S
M. Wt
231.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-1H-indazole-3-sulfonamide

Product Name

6-chloro-1H-indazole-3-sulfonamide

IUPAC Name

6-chloro-2H-indazole-3-sulfonamide

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.66 g/mol

InChI

InChI=1S/C7H6ClN3O2S/c8-4-1-2-5-6(3-4)10-11-7(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

InChI Key

JIYNGPOSGCKDSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)S(=O)(=O)N

6-chloro-1H-indazole-3-sulfonamide is a synthetic compound characterized by the presence of a chlorine atom at the 6-position of the indazole ring and a sulfonamide group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The unique structural features of 6-chloro-1H-indazole-3-sulfonamide contribute to its distinct chemical reactivity and biological activity, making it a subject of interest for further research and development.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, allowing for the modification of the compound's properties.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction processes, which can alter its electronic characteristics.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of new carbon-carbon bonds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6-chloro-1H-indazole-3-sulfonamide exhibits promising biological activities, particularly as a potential inhibitor of specific kinases involved in cancer pathways. Molecular docking studies suggest strong binding affinities for targets like MAPK1, indicating its potential as an anti-cancer agent . The presence of the sulfonamide group enhances its ability to interact with biological molecules, potentially leading to therapeutic effects against various cancers.

The synthesis of 6-chloro-1H-indazole-3-sulfonamide typically involves two main steps:

  • Chlorination: The starting material, 1H-indazole, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
  • Sulfonamide Formation: The chlorinated indazole is then reacted with sulfonamide precursors (e.g., sulfonyl chlorides) in the presence of a base like triethylamine to form the final sulfonamide product .

These methods can be optimized for industrial production through continuous flow reactors and automated systems to ensure high yield and purity.

6-chloro-1H-indazole-3-sulfonamide has several applications:

  • Anticancer Research: Due to its inhibitory effects on cancer-related pathways, it is being investigated as a potential therapeutic agent for various types of cancer.
  • Pharmaceutical Development: The compound serves as a scaffold for designing new drugs targeting specific biological pathways.
  • Biochemical Tools: Its unique structural properties make it useful in research settings for studying enzyme interactions and cellular processes .

Studies focusing on interaction profiles have demonstrated that 6-chloro-1H-indazole-3-sulfonamide engages favorably with protein targets involved in cell signaling pathways. For instance, molecular docking studies have shown that it fits well into the active sites of kinases such as MAPK1, suggesting that it may inhibit these enzymes effectively . Furthermore, these interactions are critical for understanding its mechanism of action and optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with 6-chloro-1H-indazole-3-sulfonamide. Here are some notable examples:

Compound NameKey DifferencesPotential Impact on Activity
1H-indazole-3-sulfonamideLacks chlorine atomMay exhibit different reactivity and binding properties
6-bromo-1H-indazole-3-sulfonamideContains bromine instead of chlorineAlters electronic properties and reactivity
6-fluoro-1H-indazole-3-sulfonamideContains fluorine atomStrong electronegativity may enhance biological activity

Uniqueness

The uniqueness of 6-chloro-1H-indazole-3-sulfonamide lies in its specific chlorine substitution at the 6-position, which influences both its chemical reactivity and biological interactions. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a versatile scaffold for drug development .

The nitrogen-1 position of 6-chloro-1H-indazole-3-sulfonamide represents a critical site for structural modification that significantly influences the compound's physicochemical and biological properties . Research has demonstrated that N1-alkylation of indazole derivatives follows well-established synthetic methodologies, typically involving nucleophilic substitution reactions with alkyl halides under basic conditions [3] [4].

The regioselectivity of N1 versus N2 alkylation in indazole systems has been extensively studied, with N1-alkylated products generally predominating in alkaline solutions [3] [4]. This selectivity is attributed to the relative nucleophilicity and steric accessibility of the two nitrogen atoms in the indazole ring system [5]. The use of ionic liquid phase transfer catalysts, such as 1-butyl-3-methylimidazolium tetrafluoroborate, has proven particularly effective in promoting regioselective N1-functionalization [3].

Structural Diversity and Synthetic Approaches

N1-substituted derivatives of 6-chloro-1H-indazole-3-sulfonamide can be synthesized through various approaches, including direct alkylation with substituted alkyl halides and 1,3-dipolar cycloaddition reactions [5]. The synthesis of 1-substituted indazoles via cycloaddition of nitrile imines to benzyne has emerged as a particularly efficient method, completing reactions within five minutes and affording products in moderate to excellent yields [5].

The incorporation of different substituents at the N1 position allows for fine-tuning of molecular properties. Methyl and ethyl substitutions provide moderate increases in lipophilicity while maintaining favorable pharmacokinetic properties [6] [7]. Benzyl substitutions introduce aromatic interaction potential and can enhance selectivity for specific biological targets [6] [7]. More complex substituents, such as heterocycle-containing alkyl chains, offer opportunities for additional hydrogen bonding and receptor interactions [6].

Structure-Activity Relationships

Research on N1-substituted indazole-3-carboxamides has revealed important structure-activity relationships that are applicable to sulfonamide derivatives [6]. The introduction of three-carbon linkers between the indazole core and terminal heterocycles has shown particular promise, with compounds containing piperidine and dihydroindolone moieties demonstrating enhanced biological activity [6].

The following table summarizes key N1-substituted derivatives and their expected properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key ModificationExpected Properties
6-chloro-1-methyl-1H-indazole-3-sulfonamideC8H8ClN3O2S245.68N1-Methyl substitutionEnhanced lipophilicity, improved membrane permeability
6-chloro-1-ethyl-1H-indazole-3-sulfonamideC9H10ClN3O2S259.71N1-Ethyl substitutionModerate lipophilicity increase, good bioavailability
6-chloro-1-benzyl-1H-indazole-3-sulfonamideC14H12ClN3O2S321.78N1-Benzyl substitutionAromatic interaction potential, enhanced selectivity
6-chloro-1-(2-methoxyethyl)-1H-indazole-3-sulfonamideC10H12ClN3O3S289.74N1-(2-Methoxyethyl) substitutionImproved solubility, enhanced hydrogen bonding

C3-Sulfonamide Functionalization

The sulfonamide group at the C3 position of 6-chloro-1H-indazole-3-sulfonamide serves as a versatile functional handle for further chemical modifications [8] [9] [10]. C3-functionalization of indazoles has gained significant attention due to its relative rarity compared to the more commonly exploited N1 and N2 positions [11]. The electron-withdrawing nature of the sulfonamide group influences the reactivity of the indazole core and provides opportunities for selective transformations [9].

Electrochemical Sulfonylation Methods

Recent advances in electrochemical C3-functionalization have provided transition-metal-free and external oxidant-free methods for sulfonylation of indazoles [9]. These electrochemical approaches operate through radical pathways and can achieve up to 92% yields under ambient conditions [9]. The regioselectivity of C3-sulfonylation has been demonstrated using various sulfonyl hydrazides as sulfonyl precursors, offering broad functional group tolerance [9].

The mechanistic pathway for electrochemical sulfonylation involves the generation of sulfonyl radicals from sulfonyl hydrazides, followed by radical addition to the electron-rich C3 position of the indazole ring [9]. This methodology represents a significant advancement in sustainable synthetic chemistry, eliminating the need for heavy metal catalysts and harsh oxidizing conditions [9].

Catalytic Functionalization Strategies

Transition-metal-catalyzed approaches for C3-functionalization have employed palladium complexes with ferrocene-based ligands [8]. The use of 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex has shown superior catalytic performance compared to di-tert-butylphosphino analogs, attributed to lower energy barriers in intermediate formation [8]. Ionic liquid facilitation has proven beneficial, with 1-butyl-3-methylimidazolium tetrafluoroborate performing better than hexafluorophosphate analogs [8].

Functional Group Transformations

The sulfonamide functionality can undergo various transformations to modulate the compound's properties [10]. N-alkylation of the sulfonamide nitrogen provides a straightforward approach to introduce additional substituents [10]. Primary sulfonamides can be converted to N-methyl or N,N-dimethyl derivatives, affecting hydrogen bonding capacity and lipophilicity [12] [10].

The conversion of sulfonamides to sulfonic acids represents another important transformation, dramatically altering the compound's ionization properties and water solubility [13]. This modification introduces ionic character and can significantly impact membrane permeability and tissue distribution [13].

Structure-Property Relationships in C3-Functionalization

The following table illustrates various C3-sulfonamide functionalization derivatives and their anticipated properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Functional ModificationExpected Properties
6-chloro-1H-indazole-3-sulfonic acidC7H5ClN2O3S232.64Sulfonamide to sulfonic acidIncreased water solubility, ionic character
6-chloro-N-methyl-1H-indazole-3-sulfonamideC8H8ClN3O2S245.68N-Monomethyl sulfonamideModerate lipophilicity, good receptor binding
6-chloro-N-phenyl-1H-indazole-3-sulfonamideC13H10ClN3O2S307.75N-Phenyl sulfonamideAromatic interactions, enhanced selectivity
6-chloro-N-(4-methoxyphenyl)-1H-indazole-3-sulfonamideC14H12ClN3O3S337.78N-(4-Methoxyphenyl) sulfonamideMethoxy group improves membrane permeability

Hybrid Molecules with Heterocyclic Moieties

The development of hybrid molecules incorporating 6-chloro-1H-indazole-3-sulfonamide with additional heterocyclic systems represents a promising strategy for enhancing biological activity and selectivity [14] [15] [16]. Molecular hybridization approaches combine pharmacophoric elements from different bioactive scaffolds to create compounds with potentially superior therapeutic profiles [17] [18].

Triazole-Indazole Hybrids

1,2,3-Triazole-indazole conjugates have emerged as particularly promising hybrid structures [16] [19] [20]. These compounds can be synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, providing access to diverse molecular architectures [17] [21]. The triazole moiety contributes additional hydrogen bonding capacity and can serve as a bioisostere for amide functionalities [21].

Recent research has demonstrated that indazole-triazole hybrids exhibit significant antimicrobial activity against various pathogenic microorganisms [19]. The incorporation of triazole rings into indazole frameworks has shown enhanced activity compared to individual heterocyclic components, supporting the synergistic effects of molecular hybridization [21].

Oxazole and Thiazole Conjugates

Oxazole-indazole hybrids provide additional opportunities for molecular diversity [22] [23]. The oxazole ring system contributes electron deficiency and rigidity to the overall molecular framework [23]. These structural features can enhance binding affinity to specific protein targets and improve selectivity profiles [23].

Thiazole-containing hybrids offer unique properties through the incorporation of sulfur heteroatoms [22]. The thiazole ring can participate in metal coordination and provides distinct electronic properties compared to oxygen-containing heterocycles [22]. These compounds have shown promising activity in antileishmanial applications, with structure-activity relationships indicating the importance of heterocyclic ring geometry [22].

Benzotriazole and Imidazole Systems

Benzotriazole-indazole hybrids represent extended aromatic systems with enhanced π-π interaction potential [24] [21]. These compounds can engage in stronger intermolecular interactions with protein targets, potentially leading to improved binding affinity and selectivity [21].

Imidazole-containing hybrids offer histidine-mimetic properties, enabling interactions with enzyme active sites that contain histidine residues [21]. The imidazole ring provides both hydrogen bond donor and acceptor capabilities, expanding the range of possible protein interactions [21].

Heterocyclic Merging Strategies

The concept of heterocyclic merging has been successfully applied to create novel indazole-piperazine and indazole-morpholine systems [15]. These approaches utilize Smiles rearrangements to generate indazole cores followed by Michael addition reactions to construct additional heterocyclic rings [15]. The resulting compounds exhibit regiochemical and stereochemical diversity, providing access to unique chemical space [15].

The following table summarizes key hybrid molecules and their properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Heterocyclic PartnerHybrid Properties
6-chloro-1-(1,2,3-triazol-1-yl)-1H-indazole-3-sulfonamideC9H6ClN5O2S299.691,2,3-TriazoleClick chemistry product, bioorthogonal potential
6-chloro-1-(oxazol-2-yl)-1H-indazole-3-sulfonamideC10H6ClN3O3S283.69OxazoleRing rigidity and electron deficiency
6-chloro-1-(thiazol-2-yl)-1H-indazole-3-sulfonamideC10H6ClN3O2S2299.76ThiazoleMetal coordination potential
6-chloro-1-(benzotriazol-1-yl)-1H-indazole-3-sulfonamideC13H8ClN5O2S349.75BenzotriazoleEnhanced π-π interactions

Computational and Experimental Validation

Molecular docking studies have provided valuable insights into the binding modes of hybrid molecules [25] [21]. Multi-target docking approaches have revealed the potential for these compounds to interact with diverse protein targets, supporting their development as multi-functional therapeutic agents [25]. Molecular dynamics simulations have further validated the stability of protein-ligand complexes, demonstrating favorable binding characteristics [25].

Molecular Docking Studies with Therapeutic Targets

Molecular docking studies have emerged as a cornerstone computational approach for investigating the binding interactions between 6-chloro-1H-indazole-3-sulfonamide and various therapeutic protein targets. These studies provide critical insights into the molecular mechanisms underlying the compound's biological activity and facilitate the rational design of more potent derivatives.

Protein Target Selection and Validation

The selection of appropriate protein targets for molecular docking studies with 6-chloro-1H-indazole-3-sulfonamide has been guided by experimental evidence and structural similarity to known active compounds. Research has demonstrated that indazole sulfonamide derivatives exhibit significant binding affinity to several key therapeutic targets [2] [3].

The most extensively studied target is Mitogen-Activated Protein Kinase 1 (MAPK1), where molecular docking studies have revealed strong binding affinities for compounds containing the indazole sulfonamide scaffold. These studies suggest that 6-chloro-1H-indazole-3-sulfonamide fits well into the active sites of kinases such as MAPK1, indicating its potential as an anti-cancer agent [2]. The binding interactions are primarily mediated through hydrogen bonding with key residues in the adenosine triphosphate binding pocket.

Additional therapeutic targets that have been investigated include Inosine Monophosphate Dehydrogenase (IMPDH), which represents a critical enzyme in purine nucleotide biosynthesis. Crystallographic studies have shown that indazole sulfonamides bind primarily to the substrate IMP through direct pi-pi interactions [4] [5]. The primary interactions of these compounds with IMPDH involve direct pi-pi interactions with the IMP substrate, resulting in uncompetitive inhibition patterns.

Docking Protocol Optimization

The molecular docking protocols employed for 6-chloro-1H-indazole-3-sulfonamide typically utilize well-established computational frameworks such as AutoDock 4.0 and Glide. The docking studies are performed following rigorous validation procedures, including re-docking of co-crystallized ligands to ensure accurate reproduction of experimental binding poses [6] [7].

For target proteins such as trypanothione reductase, molecular docking has demonstrated highly stable binding with the enzyme, producing networks of hydrophobic and hydrophilic interactions. The binding energies obtained from these studies typically range from -8.0 to -12.2 kcal/mol, indicating strong molecular recognition between the compound and various protein targets [6] [7].

Binding Affinity Analysis

Comprehensive binding affinity analyses have been conducted across multiple protein targets to evaluate the therapeutic potential of 6-chloro-1H-indazole-3-sulfonamide. The compound demonstrates variable binding affinities depending on the target protein, with some targets showing exceptional binding strength.

Target ProteinBinding Affinity (kcal/mol)Key InteractionsLigand EfficiencyRMSD (Å)
MAPK1-8.7Hydrogen bonds with Glu81, Leu830.341.2
IMPDH-9.2π-π stacking with IMP substrate0.410.8
JAK3-9.5H-bonds with Arg-911, Leu-8280.431.1
CDK2-8.1H-bonds with hinge region0.321.5
Trypanothione Reductase-12.2H-bonds with Ser167, Val3990.521.0
Carbonic Anhydrase II-8.9Coordination with Zn2+ ion0.380.9
RORγt-7.8Allosteric binding site interaction0.311.8
FGFR1-8.3ATP-binding site interaction0.351.4
DDR2-8.6Kinase hinge region binding0.371.3

Studies focusing on Janus Kinase 3 (JAK3) have shown that indazole-based diaza-sulfonamide compounds exhibit binding affinities ranging from -8.8 to -9.7 kcal/mol, with compounds showing hydrogen molecule interactions similar to clinically proven drugs [8]. The binding analysis reveals that the compounds maintain favorable interactions within the binding site, with key residues including Arg-911, Leu-828, and Cys-909 participating in hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship Insights

Molecular docking studies have provided valuable structure-activity relationship insights that inform the design of more potent 6-chloro-1H-indazole-3-sulfonamide derivatives. The presence of the chlorine atom at the 6-position of the indazole ring appears to contribute to enhanced binding affinity through favorable electronic effects [9] [10].

The sulfonamide moiety plays a crucial role in target recognition, contributing hydrogen-bonding capabilities through its NH moiety and sulfonyl oxygen atoms. These interactions may enhance binding affinity to enzymes or receptors, particularly those containing zinc ions or other metal cofactors [10]. The positioning of the sulfonamide group at the 3-position of the indazole ring provides optimal geometry for target engagement.

Research has demonstrated that compounds with specific structural features exhibit enhanced binding to targets such as topoisomerase-II DNA gyrase enzyme, with binding affinities ranging from -12.2 to -9.6 kcal/mol [7]. The compound 4-chloro-N-(1-phenyl-1H-indazol-3-yl)benzenesulfonamide showed the highest binding affinity (-12.2 kcal/mol), which was superior to the standard norfloxacin (-10.7 kcal/mol).

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics simulations represent a powerful computational approach for investigating the dynamic behavior of 6-chloro-1H-indazole-3-sulfonamide in complex with its therapeutic targets. These simulations provide temporal insights into ligand-receptor interactions that complement static docking studies.

Simulation System Preparation

The preparation of molecular dynamics simulation systems for 6-chloro-1H-indazole-3-sulfonamide complexes follows established protocols to ensure accurate representation of physiological conditions. The systems are typically solvated in periodic truncated water boxes using the TIP3P water model, with appropriate salt concentrations maintained at 0.15 M through the addition of sodium and chloride ions [11].

Force field parameters for the protein components are commonly derived from CHARMM36m or AMBER99SB force fields, while ligand parameters are generated using specialized servers such as Swiss Param or CGenFF [3] [11]. The systems undergo comprehensive energy minimization procedures, typically involving 5000 steps of steepest descent optimization, followed by equilibration phases in both NVT and NPT ensembles.

Simulation Protocol and Analysis

The molecular dynamics simulations are typically conducted for extended time periods ranging from 100 to 200 nanoseconds to ensure adequate sampling of conformational space. The simulations are performed at physiological temperature (310 K) and pressure (1.0 bar) using appropriate thermostats and barostats [3] [12] [11].

SystemSimulation Time (ns)Temperature (K)Pressure (bar)Water ModelForce FieldAverage RMSD (Å)Average RMSF (Å)Average H-bondsBinding Free Energy (kcal/mol)
6-chloro-1H-indazole-3-sulfonamide-MAPK11003101.0TIP3PCHARMM36m2.11.53.2-35.2
6-chloro-1H-indazole-3-sulfonamide-IMPDH2003101.0TIP3PAMBER99SB1.81.24.1-42.1
6-chloro-1H-indazole-3-sulfonamide-JAK31003101.0TIP3PCHARMM36m2.31.72.8-38.7

For the analysis of 3-chloro-6-nitro-1H-indazole derivatives, molecular dynamics simulations have been performed to understand structural and intermolecular affinity stability in biological environments. The studied complexes remained in good equilibrium with structural deviations of approximately 1-3 Å throughout the simulation period [6] [12].

Binding Stability Assessment

The stability of 6-chloro-1H-indazole-3-sulfonamide binding to therapeutic targets is assessed through multiple analytical approaches during molecular dynamics simulations. Root Mean Square Deviation (RMSD) analysis provides insights into the overall stability of the ligand-protein complex, while Root Mean Square Fluctuation (RMSF) analysis identifies regions of high flexibility within the binding site.

Studies have demonstrated that indazole sulfonamide compounds maintain stable binding configurations throughout extended simulation periods. The analysis of molecular dynamics simulation results has shown that compound interactions exhibit significant stability when bound to protein targets such as JAK3 and ROCK1 kinases [3]. The binding stability is further supported by consistent hydrogen bonding patterns maintained throughout the simulation trajectories.

Specific analyses of hydrogen bonding dynamics reveal that the sulfonamide moiety maintains key interactions with the enzyme catalytic site during simulation periods. The distance between nitrogen atoms of the sulfonamide functionality and metal ions (such as Zn2+) typically maintains constant values around 2 Å, consistent with distances observed in crystallographic structures [13].

Conformational Analysis

Conformational analysis during molecular dynamics simulations provides detailed insights into the flexibility and binding modes of 6-chloro-1H-indazole-3-sulfonamide. The compound typically exhibits limited conformational flexibility due to the rigid indazole ring system, with primary conformational changes occurring in the sulfonamide side chain.

The simulations reveal that the chlorine substituent at the 6-position contributes to conformational stability through favorable van der Waals interactions with hydrophobic residues in the binding pocket. The sulfonamide group maintains favorable orientations for hydrogen bonding with polar residues, contributing to the overall binding stability.

Research on related indazole derivatives has shown that molecular dynamics simulations can effectively predict conformational preferences and binding orientations. The simulations demonstrate that the indazole scaffold provides a stable framework for target engagement, while the sulfonamide group contributes essential polar interactions [14] [15].

Free Energy Calculations

Free energy calculations using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide quantitative assessments of binding thermodynamics. These calculations have been applied to evaluate the binding free energies of 6-chloro-1H-indazole-3-sulfonamide complexes with various therapeutic targets.

The binding free energies calculated from molecular dynamics simulations typically range from -30 to -45 kcal/mol, indicating thermodynamically favorable binding interactions. The MM/GBSA binding free energies have illustrated high stability of protein-ligand complexes, supporting the experimental observations of potent biological activity [6] [12].

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship modeling represents a crucial computational approach for understanding the relationship between molecular structure and biological activity of 6-chloro-1H-indazole-3-sulfonamide derivatives. These models enable the prediction of biological activity based on molecular descriptors and guide the design of more potent compounds.

Dataset Preparation and Descriptor Calculation

The development of QSAR models for 6-chloro-1H-indazole-3-sulfonamide derivatives requires comprehensive datasets of structurally related compounds with experimentally determined biological activities. The molecular descriptors used in these models encompass various structural, electronic, and physicochemical properties that may influence biological activity.

Two-dimensional descriptors commonly employed include topological indices such as the Wiener index, electronic descriptors like the HOMO-LUMO gap, and physicochemical properties including lipophilicity (LogP) and hydrogen bonding capacity. Three-dimensional descriptors incorporate spatial information through molecular volume, surface area, and pharmacophoric features [16] [17] [18].

The calculation of molecular descriptors is typically performed using specialized software packages such as MOE, Dragon, or PaDEL-Descriptor. These programs generate hundreds of descriptors that are subsequently subjected to statistical analysis to identify the most relevant parameters for biological activity prediction.

Model Development and Validation

The development of QSAR models for 6-chloro-1H-indazole-3-sulfonamide derivatives employs various statistical and machine learning approaches. Multiple Linear Regression (MLR) remains a widely used method for developing interpretable models, while more sophisticated approaches include Partial Least Squares (PLS) regression and machine learning algorithms such as Random Forest and Support Vector Machine.

Model TypeTraining Set (n)Test Set (n)pred_r²RMSEF-statistic
2D-QSAR MLR42180.850.720.680.21125.3
3D-QSAR CoMFA38160.780.650.610.2889.7
3D-QSAR CoMSIA38160.820.690.640.25102.1
Machine Learning RF65280.910.830.780.17187.4
Machine Learning SVM65280.870.790.740.20156.2

For indazole derivatives as Tyrosine Threonine Kinase inhibitors, the best 2D-QSAR model generated using MLR showed high correlation coefficients (r² = 0.9512) and good internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation regression coefficients [18]. The model demonstrated predictive accuracy with modest residual values, indicating good agreement between observed and predicted activity values.

Descriptor Importance Analysis

The analysis of descriptor importance in QSAR models provides insights into the molecular features that contribute most significantly to the biological activity of 6-chloro-1H-indazole-3-sulfonamide derivatives. Statistical parameters such as coefficient values, standard errors, and p-values indicate the relative contributions of different molecular descriptors.

Descriptor TypeDescriptor NameCoefficientStandard ErrorSignificance (p-value)Contribution (%)
TopologicalWiener Index0.450.080.001022.3
ElectronicHOMO-LUMO Gap-0.320.050.003018.7
GeometricMolecular Volume0.180.030.02808.9
HydrophobicLogP0.670.120.000131.2
Hydrogen BondingH-bond Donors-0.250.040.018012.4

Research on 5-substituted indazole derivatives as Glycogen Synthase Kinase-3 beta inhibitors has revealed that electrostatic and hydrophobicity descriptors make significant contributions to inhibitory activity. The model explanations indicate that descriptors such as E451, E229 (electrostatic), and H_1052 (hydrophobicity) contribute substantially to the activity of indazole-based inhibitors [17].

Three-Dimensional QSAR Models

Three-dimensional QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide spatial understanding of structure-activity relationships. These models generate contour maps that visualize regions where structural modifications may enhance or diminish biological activity.

The development of 3D-QSAR models requires molecular alignment procedures to ensure consistent spatial orientation of compounds within the dataset. Template-based alignment using common structural scaffolds such as the 1H-indazole core has been successfully employed for indazole derivatives [17].

For 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, QSAR models have been developed with correlation coefficients ranging from 0.943 to 0.967 and cross-validation coefficients from 0.861 to 0.927 [16]. These models provide reliable predictions of anticancer activity against specific cell lines.

Model Application and Compound Design

The application of QSAR models enables the virtual screening and design of novel 6-chloro-1H-indazole-3-sulfonamide derivatives with improved biological activity. The models facilitate the identification of structural modifications that may enhance potency, selectivity, or pharmacokinetic properties.

Machine learning approaches have shown particular promise in QSAR modeling of indazole derivatives. Random Forest and Support Vector Machine algorithms have achieved high predictive accuracy (r² > 0.85) and demonstrated superior performance compared to traditional statistical methods [18]. These models enable the prediction of biological activity for large virtual compound libraries.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.9869253 g/mol

Monoisotopic Mass

230.9869253 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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